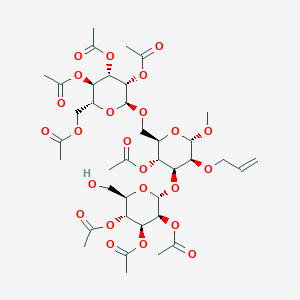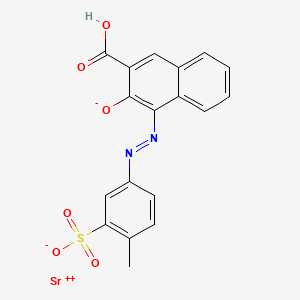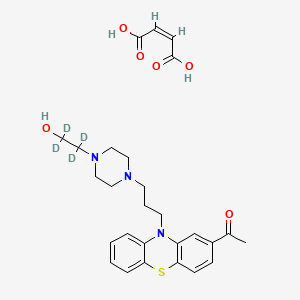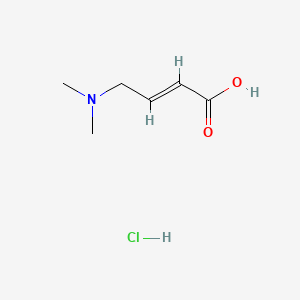![molecular formula C6H4ClN3 B590235 3-氯-5H-吡咯并[2,3-b]吡嗪 CAS No. 1111638-10-8](/img/structure/B590235.png)
3-氯-5H-吡咯并[2,3-b]吡嗪
描述
3-Chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is used in the preparation of pyrazole compounds as Raf inhibitors .
Synthesis Analysis
Pyrrolopyrazine derivatives, including 3-chloro-5H-pyrrolo[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A highly efficient one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles has also been reported .Molecular Structure Analysis
The molecular formula of 3-chloro-5H-pyrrolo[2,3-b]pyrazine is C6H4ClN3, and its molecular weight is 153.57 . The InChI code is 1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H, (H,8,10) .科学研究应用
有机光电材料:已合成并研究了3-氯-5H-吡咯并[2,3-b]吡嗪衍生物,用于其在光电应用中的潜力。对二卤代吡咯并吡嗪进行氨基化反应,选择性合成二吡咯吡嗪(DPP)衍生物对于有机光电材料至关重要。这些化合物展示了在光电器件中使用的有希望的光学和热性能 (Meti et al., 2017)。
抗增殖活性在癌症研究中:某些3-氯-5H-吡咯并[2,3-b]吡嗪的衍生物,如6-氨基-5-(3-氯苯胺基)-7-(1-甲基-1H-苯并[d]咪唑-2-基)-5H-吡咯并[3,2-b]吡嗪-2,3-二氰基,已显示出对人类肿瘤细胞系的显著抗增殖活性。这表明在癌症治疗中具有潜在应用,特别是作为蛋白激酶抑制剂 (Dubinina et al., 2006)。
合成新型杂环系统:3-氯-5H-吡咯并[2,3-b]吡嗪的化学灵活性允许创造各种新型杂环系统,这些对于新药物和材料的开发具有兴趣。例如,5-氯-6-[氰基(2,3-二氢-1-R-苯并[d]咪唑-2-基)甲基]-2,3-吡嗪二氰基与亲核试剂的反应导致6-氨基-7-杂环基-5-R-5H-吡咯并[2,3-b]吡嗪-2,3-二氰基的形成 (Volovenko & Dubinina, 2002)。
钯催化的杂环化反应:已开发了一种钯催化的杂环化过程,用于合成6-取代-5H-吡咯并[2,3-b]吡嗪。这种方法以易获得的底物为起点,以其高效性和便利性而著称 (Hopkins & Collar, 2004)。
作用机制
Target of Action
3-Chloro-5H-pyrrolo[2,3-b]pyrazine is a compound that has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
It is suggested that the compound may formhydrogen bonds with FGFR, leading to its inhibitory activity . This interaction could potentially alter the receptor’s function, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
The FGFR pathway plays a crucial role in cell proliferation, survival, migration, and differentiation. By inhibiting FGFR, 3-chloro-5H-pyrrolo[2,3-b]pyrazine could potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The inhibition of FGFR by 3-chloro-5H-pyrrolo[2,3-b]pyrazine could lead to a decrease in cancer cell growth and proliferation . .
Action Environment
The action of 3-chloro-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. Moreover, the compound’s action could also be influenced by the presence of other molecules in its environment .
生化分析
Biochemical Properties
3-chloro-5H-pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as p90 ribosomal S6 kinase and fibroblast growth factor receptor (FGFR) inhibitors . These interactions are primarily inhibitory, where 3-chloro-5H-pyrrolo[2,3-b]pyrazine binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to downstream effects on cellular signaling pathways, making it a valuable tool in studying kinase-related processes.
Cellular Effects
The effects of 3-chloro-5H-pyrrolo[2,3-b]pyrazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism. For instance, it can reduce the migration and invasion abilities of certain cancer cells, thereby highlighting its potential as an anti-cancer agent . Additionally, 3-chloro-5H-pyrrolo[2,3-b]pyrazine can impact cell proliferation and apoptosis, further emphasizing its significance in cellular biology.
Molecular Mechanism
At the molecular level, 3-chloro-5H-pyrrolo[2,3-b]pyrazine exerts its effects through binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, targeting kinases such as FGFR . The binding of 3-chloro-5H-pyrrolo[2,3-b]pyrazine to the active site of these kinases prevents their phosphorylation activity, thereby disrupting downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-chloro-5H-pyrrolo[2,3-b]pyrazine in laboratory settings are critical for its effectiveness in long-term studies. Over time, the compound may undergo degradation, which can influence its inhibitory activity on kinases . In vitro and in vivo studies have shown that prolonged exposure to 3-chloro-5H-pyrrolo[2,3-b]pyrazine can lead to sustained inhibition of kinase activity, although the exact temporal dynamics may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-chloro-5H-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-chloro-5H-pyrrolo[2,3-b]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the use of 3-chloro-5H-pyrrolo[2,3-b]pyrazine in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-chloro-5H-pyrrolo[2,3-b]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. The compound’s ability to penetrate cellular membranes and reach target sites is essential for its inhibitory activity on kinases.
Subcellular Localization
The subcellular localization of 3-chloro-5H-pyrrolo[2,3-b]pyrazine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its inhibitory effects on kinases. Understanding the subcellular distribution of 3-chloro-5H-pyrrolo[2,3-b]pyrazine is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTQGZAUKADLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654016 | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-10-8 | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the different synthetic routes to obtain derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine and how do they differ in regioselectivity?
A1: Recent research [1] demonstrates two distinct pathways for synthesizing derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine through regioselective amination reactions:
Q2: How do the optical and thermal properties differ between 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, and what implications do these differences have for potential applications?
A2: Researchers have synthesized both 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives from pyrrolopyrazine scaffolds via Sonogashira reactions. [1] Subsequent analysis of their optical and thermal properties revealed that the 1,7-derivatives exhibit more desirable characteristics for optoelectronic applications. While the specific reasons for these differences were not elaborated upon in the paper, this finding highlights the importance of regioisomerism in influencing the material properties of these compounds. Further investigation into the structure-property relationships of these derivatives is crucial for optimizing their performance in optoelectronic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)





![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)

